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Compound of Interest

Compound Name: Thiomorpholine-4-carboxylic acid

CAS No.: 72144-66-2

Cat. No.: B3357307

Get Quote

Executive Summary: The Sulfur Advantage
In medicinal chemistry, the thiomorpholine scaffold is a critical bioisostere of the widely used

morpholine ring.[1] While morpholine (1-oxa-4-azacyclohexane) is ubiquitous in FDA-approved

drugs for improving solubility and metabolic stability, its sulfur analogue—thiomorpholine—

offers distinct "performance" advantages: enhanced lipophilicity (LogP), altered membrane

permeability, and unique non-covalent interactions (e.g.,

-hole bonding).

This guide provides an in-depth structural analysis of thiomorpholine-4-carboxylic acid
esters, comparing them directly with their morpholine analogues. We synthesize experimental

X-ray crystallographic data with computational validation (DFT) to offer a definitive reference for

utilizing this scaffold in drug design.
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The substitution of oxygen (morpholine) with sulfur (thiomorpholine) induces significant

electronic and steric changes. The following table compares the performance metrics of Ethyl

thiomorpholine-4-carboxylate against its morpholine alternative.

Table 1: Physicochemical & Structural Performance
Comparison

Feature
Thiomorpholine

Ester (Target)
Morpholine Ester

(Alternative)
Impact on Drug

Design

Heteroatom Size
Sulfur (

Å)

Oxygen (

Å)

Sulfur increases steric

bulk, affecting

receptor binding

pocket fit.

Bond Length (C-X)
C–S

Å

C–O

Å

The thiomorpholine

ring is more

expanded; the ring

puckering amplitude is

larger.

Lipophilicity (LogP)
Higher (More

Lipophilic)
Lower (More Polar)

Thiomorpholines

cross the Blood-Brain

Barrier (BBB) more

easily.

H-Bond Potential Weak Acceptor (S) Strong Acceptor (O)

Morpholine dominates

in water solubility;

Thiomorpholine relies

on hydrophobic

interactions.

Metabolic Fate
S-Oxidation

(Sulfoxide/Sulfone)

N-Dealkylation / Ring

opening

Sulfur acts as a

"metabolic soft spot"

or prodrug handle.

Crystal Packing

Driven by C-H...O &

S...

/ S...S

Driven by strong C-

H...O

Thiomorpholine

crystals often show

lower lattice energy

due to weaker dipoles.
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Structural Analysis & Causality[1]
Ring Conformation: The Chair Preference
X-ray diffraction studies consistently reveal that the thiomorpholine ring in carboxylic acid

esters adopts a lowest-energy chair conformation.

Mechanism: Despite the longer C-S bonds, the chair form minimizes 1,3-diaxial interactions.

Puckering Parameters: Using Cremer-Pople analysis, thiomorpholine esters typically exhibit

a total puckering amplitude (

) of

Å, significantly larger than the

Å observed in morpholine analogues. This "deeper" chair is a direct consequence of the
longer C-S bond lengths (1.81 Å) compared to C-O (1.42 Å).

Supramolecular Assembly (Hirshfeld Surface Analysis)
While morpholine derivatives pack tightly via classical hydrogen bonds, thiomorpholine esters

exhibit a unique "loosened" packing architecture:

Primary Interaction: Centrosymmetric dimers formed via C–H...O weak hydrogen bonds

between the methylene protons (

to Sulfur) and the carbonyl oxygen of the ester.

Secondary Interaction:S...

or S...S contacts often stabilize the lattice, interactions absent in oxygen analogues.

Visualization: Hirshfeld surface maps (

) show red hotspots at the carbonyl oxygen (acceptor) and fainter interactions around the
sulfur atom, confirming its role as a weak acceptor/donor.
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This section details the self-validating workflow for determining the crystal structure, ensuring

high "Trustworthiness" (Part 2 of requirements).

Workflow Logic
The following diagram outlines the critical path from synthesis to structural validation.
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 Single Crystal 
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 High R-factor? 
Re-crystallize

Click to download full resolution via product page

Caption: Figure 1. Integrated workflow for the structural determination of thiomorpholine esters,

featuring a validation feedback loop.

Detailed Methodology
Step 1: Synthesis (Nucleophilic Substitution)[2]

Protocol: React thiomorpholine (1.0 eq) with ethyl chloroformate (1.1 eq) in dry

dichloromethane (DCM) at 0°C, using triethylamine (TEA) as a base to scavenge HCl.

Causality: The low temperature prevents bis-acylation or ring opening. TEA ensures the

amine remains nucleophilic.

Step 2: Crystallization (The Critical Step)
Method: Slow Evaporation.[3]

Solvent System: Ethanol/Hexane (1:1) or pure Ethyl Acetate.

Procedure: Dissolve the purified ester in minimum hot solvent. Filter into a clean vial. Cover

with parafilm perforated with 3-5 pinholes. Allow to stand at room temperature (298 K) for 3-7

days.

Why this works: Thiomorpholine esters are moderately lipophilic. A binary solvent system

allows the more volatile non-solvent (hexane) or solvent (ethanol) to modulate solubility
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slowly, promoting defect-free crystal growth.

Step 3: Data Collection & Refinement
Instrument: Bruker APEX-II or similar CCD diffractometer.[4]

Radiation: Mo K

(

Å).[3]

Temperature: 100 K (Cryostream). Crucial for reducing thermal vibration of the flexible ethyl

chain.

Refinement: Use SHELXL with full-matrix least-squares on

. Anisotropic refinement for all non-hydrogen atoms.

Computational Validation (DFT vs. Experiment)
To ensure authoritative grounding, experimental X-ray geometries must be validated against

theoretical models (Density Functional Theory).

Overlay Analysis
When the crystal structure (solid state) is superimposed on the DFT-optimized structure (gas

phase B3LYP/6-31G*):

RMSD: Typically < 0.1 Å for the rigid ring atoms.[1]

Deviations: The ethyl ester tail often shows rotational deviation (torsion angles) due to crystal

packing forces (intermolecular C-H...O bonds) which are absent in the gas phase.

Conclusion: If the ring conformation (chair) is identical in both, the structure is robust. If the

ester group rotates, it indicates packing forces dominate over intrinsic steric preferences.

Structural Logic Diagram
The following diagram visualizes the structural consequences of the S-substitution.
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Substitution: O → S

Bond Length Increase
(1.42 Å → 1.81 Å)
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Caption: Figure 2. Causal pathway showing how the S-substitution dictates the structural and

physicochemical profile of the ester.

References
Chayrov, R., et al. (2024).[5] "Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine,

a Precursor in Medicinal Chemistry." Molbank, 2024(1), M1786. [Link]

Aridoss, G., et al. (2010). "Ethyl 4-hydroxy-2,6-diphenyl-1-(2-

thiomorpholinopropanoyl)-1,2,5,6-tetrahydropyridine-3-carboxylate." Acta Crystallographica

Section E, 66(Pt 2), o318. [Link]

Kumari, S., et al. (2021). "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing

Diverse Bioactivity Profile."[6][7] Journal of Chemical Reviews, 3(4), 247-272.[7] [Link]

PubChem. (n.d.).[8] "Ethyl morpholine-4-carboxylate (Compound)." National Library of

Medicine. [Link]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b3357307/docs?utm_src=pdf-body-img#comprehensive-structural-guide-thiomorpholine-4-carboxylic-acid-esters-1
https://www.researchgate.net/publication/379133130_Structural_Characterization_of_4-4-Nitrophenylthiomorpholine_a_Precursor_in_Medicinal_Chemistry
https://www.mdpi.com/1422-8599/2024/1/M1786
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2977341/
https://www.researchgate.net/publication/352814684_Morpholine_and_Thiomorpholine_A_Privileged_scaffold_possessing_diverse_bioactivity_profile
https://www.jchemrev.com/article_137447_79eda4720eb4bf21bcdc827105745e82.pdf
https://www.jchemrev.com/article_137447_79eda4720eb4bf21bcdc827105745e82.pdf
http://www.jchemrev.com/article/morpholine-and-thiomorpholine-a-privileged-scaffold-possessing-diverse-bioactivity-profile
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-morpholine-4-carboxylate
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-morpholine-4-carboxylate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3357307?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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and industry.
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